5-(4-Ethoxy-phenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro-4H-thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
5-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves the condensation of appropriate thioamides with α-haloketones under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Medicine: Potential therapeutic agent for the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves the inhibition of key enzymes and pathways in cells. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the induction of apoptosis in cancer cells . Additionally, it may interact with other molecular targets such as kinases and receptors, modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with significant anticancer properties.
Thiazolo[4,5-d]pyrimidin-6-ones: Differ in the position of the sulfur atom but have similar biological activities
Uniqueness
5-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl and phenyl groups contribute to its lipophilicity and ability to interact with various biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C19H17N3O2S2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H17N3O2S2/c1-2-24-14-10-8-12(9-11-14)16-20-17-15(18(23)21-16)26-19(25)22(17)13-6-4-3-5-7-13/h3-11,16,20H,2H2,1H3,(H,21,23) |
InChI Key |
IAQKSXRFJKPYOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
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